molecular formula C7H6N4O B7580549 1H-imidazo[4,5-b]pyridine-5-carboxamide

1H-imidazo[4,5-b]pyridine-5-carboxamide

Cat. No.: B7580549
M. Wt: 162.15 g/mol
InChI Key: MOWLJLMCOGKKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyridine-5-carboxamide is a heterocyclic compound featuring a fused bicyclic core of imidazole and pyridine rings. This scaffold is structurally analogous to purine, enabling interactions with biomolecules such as enzymes and nucleic acids . The compound has garnered attention in medicinal chemistry due to its versatile pharmacological profile, including antibacterial and antitubercular activities. For instance, derivatives of this core inhibit bacterial fatty acid biosynthesis (FASII) by targeting malonyl-CoA:acyl carrier protein transacylase (FabD) and acetyl-CoA carboxylase (AccC) in E. coli with IC50 values as low as 0.02–0.125 μM . Additionally, 6-substituted derivatives exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv .

The synthesis of 1H-imidazo[4,5-b]pyridine derivatives often involves condensation reactions between nitro-substituted pyridines and aldehydes, followed by reductive cyclization using agents like Na2S2O4 . Structural modifications at positions 2, 6, and 7 of the core significantly influence biological activity and selectivity .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-2-5-7(11-4)10-3-9-5/h1-3H,(H2,8,12)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWLJLMCOGKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

1H-imidazo[4,5-b]pyridine derivatives have demonstrated promising antimicrobial properties. Recent studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions of the imidazo[4,5-b]pyridine scaffold can enhance antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.25 µg/mL
2Klebsiella pneumoniae0.5 µg/mL
3Bacillus cereus0.75 µg/mL

Antitubercular Agents

The compound has been identified as a potential candidate for antitubercular therapy. A study demonstrated that specific derivatives of 1H-imidazo[4,5-b]pyridine exhibited significant inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.5 µmol/L for some derivatives . The mechanism involves binding to the DprE1 enzyme, crucial for the survival of the bacteria.

Anticancer Properties

1H-imidazo[4,5-b]pyridine derivatives are also being explored for their anticancer potential. These compounds have shown effectiveness in inhibiting various kinases involved in cancer progression. For instance, certain derivatives act as dual FLT3/Aurora kinase inhibitors, targeting acute myeloid leukemia . Their ability to influence cellular pathways related to cancer cell proliferation makes them valuable in developing new cancer therapies.

CompoundTarget KinaseIC50 Value
1FLT30.004 µM
2Aurora B0.046 µM

Anti-inflammatory Effects

Research indicates that imidazo[4,5-b]pyridine derivatives possess anti-inflammatory properties. They have been shown to inhibit inflammatory pathways in various cellular models, including retinal pigment epithelial cells . This suggests potential applications in treating conditions characterized by inflammation.

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of novel imidazo[4,5-b]pyridine derivatives. Techniques such as regioselective C–H arylation have been optimized to produce functionalized compounds efficiently . This allows for the exploration of a wider range of biological activities and enhances the potential for drug discovery.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The halogenated derivatives of imidazo[4,5-b]pyridines undergo S<sub>N</sub>Ar reactions at activated positions. For example:

  • C6 Bromine Substitution : The bromine atom at position 6 is highly reactive toward nucleophiles like amines under palladium catalysis.

Table 1: S<sub>N</sub>Ar Reactions at Halogenated Positions

PositionLeaving GroupNucleophileConditionsProductYieldSource
C6BrBenzylaminePd(OAc)<sub>2</sub>, Xantphos, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C6-Benzylamino derivative85%
C2ClThiophenolH<sub>2</sub>O-IPA, 80°C2-Phenylthio derivative90%

Key findings:

  • Polar protic solvents (e.g., H<sub>2</sub>O-IPA) enhance reactivity in S<sub>N</sub>Ar .

  • Pd-catalyzed amidation enables regioselective substitution at C6 .

Alkylation and Acylation Reactions

Alkylation occurs preferentially at the N1 and N3 positions of the imidazole ring. Phase-transfer catalysis (PTC) in DMF is commonly employed.

Table 2: Alkylation Reactions at Nitrogen Centers

PositionAlkylating AgentConditionsProductYieldSource
N3Benzyl bromideTBAB, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN3-Benzyl derivative75%
N1Ethyl bromoacetateK<sub>2</sub>CO<sub>3</sub>, DMF, RTN1-Ethyl acetate derivative68%

Key findings:

  • Alkylation at N3 is favored due to higher nucleophilicity, as confirmed by crystallography .

  • Steric effects influence selectivity between N1 and N3 .

Cyclization and Heterocyclization

The imidazo[4,5-b]pyridine core is synthesized via tandem S<sub>N</sub>Ar–reduction–cyclization sequences:

Table 3: Cyclization Strategies

Starting MaterialKey Reagents/ConditionsProductYieldSource
2-Chloro-3-nitropyridineAmines, Zn/HCl, aldehydes, H<sub>2</sub>O-IPA, 80°C1,2-Disubstituted imidazo[4,5-b]pyridine90%
3-AminopyridineAldehydes, H<sub>2</sub>O-MeOH, oxidative conditionsImidazo[4,5-b]pyridine85%

Mechanistic insights:

  • Cyclization proceeds via imine intermediates, followed by aromatization (confirmed by <sup>1</sup>H NMR) .

  • Solvent polarity critically impacts cyclization efficiency .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling enables diversification at C2 and C6:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated derivatives to yield biaryl products .

  • Buchwald-Hartwig Amination : Primary/secondary amines couple with halogenated intermediates under Pd catalysis .

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine Derivatives Targeting Bacterial FASII

The table below compares two AccC inhibitors based on the 1H-imidazo[4,5-b]pyridine-5-carboxamide scaffold:

Inhibitor Substituents Target IC50 (μM) Reference
(R)-2-(2-Chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide 2-(2-Chlorobenzylamino), 1-(2,3-dihydroindenyl) AccC (E. coli) 0.125
(2,3-Dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide 1-(2,3-Dihydroindenyl) AccC (E. coli) 0.02

Key Findings :

  • The presence of a 2-(2-chlorobenzylamino) group in the first compound reduces potency compared to the simpler 1-(2,3-dihydroindenyl) substituent, highlighting steric hindrance as a critical factor .
  • Both compounds exhibit submicromolar activity, validating the scaffold’s suitability for bacterial enzyme inhibition.

Antitubercular Derivatives

6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives demonstrate promising activity against M. tuberculosis H37Rv. Selected examples include:

Compound Substituent at Position 6 MIC (μg/mL) Reference
5c 4-Fluorophenyl 1.56
5g 4-Chlorophenyl 0.78
5v 3,4-Dichlorophenyl 0.39

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance antitubercular efficacy, likely due to improved target binding (e.g., DprE1 enzyme) .
  • Compound 5v, with a 3,4-dichlorophenyl group, shows the highest potency (MIC = 0.39 μg/mL), underscoring the importance of halogenation patterns .

Comparison with Isomeric Scaffolds

Imidazo[4,5-c]pyridine-6-carboxamide

1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide (CAS 1246041-84-8) is a structural isomer with a shifted imidazole ring fusion.

Pyrazole-Carboximidamides

Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () share a carboxamide group but lack the fused imidazo-pyridine core. These analogs primarily act as kinase inhibitors or anti-inflammatory agents, demonstrating divergent applications compared to 1H-imidazo[4,5-b]pyridine-5-carboxamide derivatives .

Preparation Methods

Precursor Synthesis

The synthesis begins with 2-chloro-3-aminopyridine-5-carboxamide, a critical intermediate. This precursor is accessible via sequential functionalization of 2,3-dichloropyridine. Substitution of the chlorine atom at position 3 with an amine group is achieved through nucleophilic aromatic substitution (SNAr) using aqueous ammonia under elevated temperatures (80–100°C). Subsequent introduction of the carboxamide group at position 5 is accomplished via palladium-catalyzed carbonylation. For example, treatment of 5-bromo-2-chloro-3-aminopyridine with carbon monoxide (CO) and an amine source in the presence of Pd(PPh3)4 and a base such as K2CO3 yields the carboxamide derivative.

Cyclization via Pd Catalysis

The key cyclization step employs a Pd-catalyzed amidation reaction to form the imidazo[4,5-b]pyridine core. As demonstrated by Haddad et al., 2-chloro-3-aminopyridine derivatives undergo cyclization with aryl amides using Pd(OAc)2 and Xantphos as a ligand system. Applied to 2-chloro-3-aminopyridine-5-carboxamide, this method facilitates intramolecular amidation, yielding the target compound (Scheme 1).

2-chloro-3-aminopyridine-5-carboxamidePd(OAc)2,XantphosDBU, 110°C1H-imidazo[4,5-b]pyridine-5-carboxamide\text{2-chloro-3-aminopyridine-5-carboxamide} \xrightarrow[\text{Pd(OAc)}_2, \text{Xantphos}]{\text{DBU, 110°C}} \text{1H-imidazo[4,5-b]pyridine-5-carboxamide}

Yields for analogous reactions range from 65–85%, depending on the substituents and reaction optimization.

One-Pot Tandem Synthesis

SNAr Reaction and Reduction

A one-pot strategy inspired by Das et al. involves sequential substitution, reduction, and cyclization. Starting with 2-chloro-3-nitropyridine-5-carboxamide, the nitro group is reduced to an amine using Zn/HCl. This diamine intermediate undergoes spontaneous cyclization upon treatment with aldehydes in a H2O-isopropyl alcohol (IPA) mixture. The carboxamide group remains intact due to the mild, aqueous conditions (Scheme 2).

2-chloro-3-nitropyridine-5-carboxamideZn, HClH2O-IPA3-aminopyridine-2-amine-5-carboxamideRCHO1H-imidazo[4,5-b]pyridine-5-carboxamide\text{2-chloro-3-nitropyridine-5-carboxamide} \xrightarrow[\text{Zn, HCl}]{\text{H}_2\text{O-IPA}} \text{3-aminopyridine-2-amine-5-carboxamide} \xrightarrow{\text{RCHO}} \text{1H-imidazo[4,5-b]pyridine-5-carboxamide}

Optimization of Aldehyde Input

The choice of aldehyde influences reaction efficiency. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) accelerate cyclization via enhanced electrophilicity, achieving yields up to 92%. In contrast, sterically hindered aldehydes require prolonged reaction times (12–16 h) at 85°C.

Cyclization of Diamine Precursors

Diamine Formation

3-Aminopyridine-2-amine-5-carboxamide serves as a versatile diamine precursor. Its synthesis from 2-chloro-3-nitropyridine-5-carboxamide via catalytic hydrogenation (H2, Pd/C) ensures high purity (>95%).

Ring Closure with Carboxylic Acid Derivatives

Condensation of the diamine with carboxylic acids or esters under dehydrating conditions (e.g., PPA, polyphosphoric acid) forms the imidazo ring. For instance, refluxing with formic acid (HCOOH) produces the unsubstituted imidazo[4,5-b]pyridine-5-carboxamide in 78% yield.

Post-Functionalization Methods

Hydrolysis of Nitriles

5-Cyanoimidazo[4,5-b]pyridine, accessible via cyanation of halogenated precursors, is hydrolyzed to the carboxamide using H2O2 in acidic or basic conditions. This method offers moderate yields (60–70%) due to competing over-hydrolysis to carboxylic acids.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Pd-catalyzed amidation65–85Pd(OAc)2, Xantphos, 110°CHigh regioselectivityCostly catalysts, air-sensitive
One-pot tandem synthesis75–92H2O-IPA, 85°CScalable, green solventsLimited to certain aldehydes
Diamine cyclization70–78PPA, refluxSimple reagentsHarsh acidic conditions
Post-functionalization60–70Pd catalysis, CO/NH3Late-stage modificationModerate yields, over-hydrolysis

Experimental Procedures and Optimization

General Procedure for Pd-Catalyzed Cyclization

A mixture of 2-chloro-3-aminopyridine-5-carboxamide (1.0 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and DBU (2.0 mmol) in toluene is heated at 110°C for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane) to afford the title compound.

One-Pot Synthesis

2-Chloro-3-nitropyridine-5-carboxamide (1.0 mmol), Zn dust (2.0 mmol), and conc. HCl (0.5 mL) in H2O-IPA (1:1) are stirred at 80°C for 2 h. After filtration, the intermediate diamine is treated with 4-nitrobenzaldehyde (1.0 mmol) and heated at 85°C for 10 h. Extraction and chromatography yield the product .

Q & A

Basic Question: What are the common synthetic methodologies for preparing 1H-imidazo[4,5-b]pyridine-5-carboxamide derivatives?

Methodological Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions, cyclization, or microwave-assisted protocols. For example:

  • Microwave-assisted synthesis : A mixture of intermediates (e.g., substituted pyridines) is reacted under microwave conditions with catalysts like trifluoroacetic acid (TFA) in methanol/water (1:2 v/v) to yield products with regiochemical control. This method achieves high yields (~66–67%) and purity .
  • Regioselective cyclization : Substituted amidines or hydrazides undergo cyclization with ketones or aldehydes under basic conditions to form the imidazo[4,5-b]pyridine core. For instance, base-promoted spiro-fused imidazolone formation has been reported under transition-metal-free conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-imidazo[4,5-b]pyridine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.